molecular formula C12H16O B1353938 (1S,2R)-2-Phenylcyclohexanol CAS No. 34281-92-0

(1S,2R)-2-Phenylcyclohexanol

Cat. No.: B1353938
CAS No.: 34281-92-0
M. Wt: 176.25 g/mol
InChI Key: AAIBYZBZXNWTPP-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-2-Phenylcyclohexanol is a chiral alcohol with a cyclohexane ring substituted with a phenyl group and a hydroxyl group. The compound is notable for its stereochemistry, which is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Phenylcyclohexanol typically involves the reduction of 2-phenylcyclohexanone using chiral catalysts or reagents to ensure the desired stereochemistry. One common method is the asymmetric reduction using chiral borane reagents or oxazaborolidine catalysts. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of enantioselective hydrogenation processes. These processes utilize chiral catalysts such as rhodium or ruthenium complexes to achieve high enantioselectivity and yield. The reaction is typically carried out under high pressure and controlled temperature conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Phenylcyclohexanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 2-phenylcyclohexanone.

    Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent (chromic acid in acetone).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Tosyl chloride (TsCl) in the presence of a base can convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.

Major Products

    Oxidation: 2-Phenylcyclohexanone

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2R)-2-Phenylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions and stereoselective processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific stereochemistry.

    Industry: The compound is used in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Phenylcyclohexanol in chemical reactions involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Phenylcyclohexanol: The enantiomer of (1S,2R)-2-Phenylcyclohexanol with opposite stereochemistry.

    2-Phenylcyclohexanone: The ketone form of the compound.

    Cyclohexanol: A simpler alcohol without the phenyl substitution.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions

Properties

IUPAC Name

(1S,2R)-2-phenylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAIBYZBZXNWTPP-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432512
Record name (1S,2R)-2-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34281-92-0
Record name (+)-trans-2-Phenylcyclohexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34281-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylcyclohexanol, (1S,2R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034281920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,2R)-2-Phenylcyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PHENYLCYCLOHEXANOL, (1S,2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2U0RW1Y61
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-Phenylcyclohexanol
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-Phenylcyclohexanol
Reactant of Route 3
(1S,2R)-2-Phenylcyclohexanol
Reactant of Route 4
(1S,2R)-2-Phenylcyclohexanol
Reactant of Route 5
(1S,2R)-2-Phenylcyclohexanol
Reactant of Route 6
(1S,2R)-2-Phenylcyclohexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.